

Application Notes and Protocols for the Quantification of 3-Cyclohexyl-L-alanine

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Compound of Interest

Compound Name: 3-Cyclohexyl-L-alanine

Cat. No.: B555065

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This document provides detailed analytical methods for the quantitative analysis of **3-Cyclohexyl-L-alanine**, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methodologies for similar analytes and provide a strong foundation for developing a validated assay.

Method 1: Quantification of 3-Cyclohexyl-L-alanine by Reversed-Phase HPLC-UV

This method is suitable for the quantification of **3-Cyclohexyl-L-alanine** in relatively clean sample matrices, such as purified product from synthesis or in-vitro samples. The principle relies on the separation of the analyte on a reversed-phase column followed by detection using a UV detector. As **3-Cyclohexyl-L-alanine** lacks a strong chromophore, detection is typically performed at a low wavelength (e.g., 200-220 nm).

Experimental Protocol

1. Sample Preparation:

- For pure substances: Accurately weigh and dissolve the **3-Cyclohexyl-L-alanine** standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

- For biological samples (e.g., plasma, cell culture media):
 - To 100 μ L of the sample, add 300 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
 - Filter through a 0.22 μ m syringe filter before injection.

2. HPLC-UV System and Conditions:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting ratio would be 80:20 (A:B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.

3. Calibration Curve:

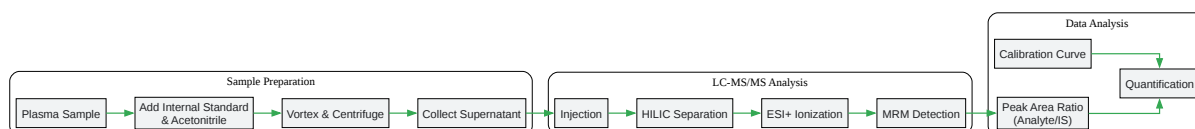
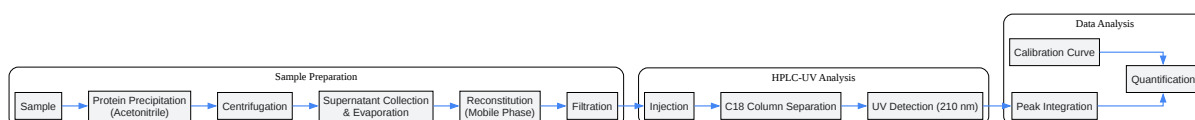
- Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 μ g/mL).

- Inject each standard and plot the peak area against the concentration to construct a calibration curve.

4. Data Analysis:

- Integrate the peak corresponding to **3-Cyclohexyl-L-alanine** in the sample chromatograms.
- Determine the concentration of **3-Cyclohexyl-L-alanine** in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow



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